molecular formula C8H9NO B11714262 rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile

rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile

Cat. No.: B11714262
M. Wt: 135.16 g/mol
InChI Key: OVMGDBGKKIIJRU-UIAUGNHASA-N
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Description

rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[32102,4]octane-6-carbonitrile is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group into amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

  • rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carboxamide
  • rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid

Comparison: Compared to similar compounds, rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and potential applications. The presence of the nitrile group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile

InChI

InChI=1S/C8H9NO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-2H2/t4-,5-,6-,7+,8-/m1/s1

InChI Key

OVMGDBGKKIIJRU-UIAUGNHASA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C#N)[C@@H]3[C@H]2O3

Canonical SMILES

C1C2CC(C1C#N)C3C2O3

Origin of Product

United States

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